molecular formula C9H7BrF2 B15301916 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene

6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene

Cat. No.: B15301916
M. Wt: 233.05 g/mol
InChI Key: IRCRIVKAIGLSEA-UHFFFAOYSA-N
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Description

6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene is a chemical compound characterized by the presence of bromine and fluorine atoms attached to an indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the reaction of indene with bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indene derivative .

Scientific Research Applications

6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting pathways involved in cellular processes .

Comparison with Similar Compounds

  • 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
  • 1-Bromo-2,3-dihydro-1H-indene
  • 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene

Comparison: Compared to these similar compounds, 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical properties and reactivity. This dual substitution pattern can enhance its utility in various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H7BrF2

Molecular Weight

233.05 g/mol

IUPAC Name

5-bromo-3,3-difluoro-1,2-dihydroindene

InChI

InChI=1S/C9H7BrF2/c10-7-2-1-6-3-4-9(11,12)8(6)5-7/h1-2,5H,3-4H2

InChI Key

IRCRIVKAIGLSEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CC(=C2)Br)(F)F

Origin of Product

United States

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